MK-0674

Description

Structure

3D Structure

Properties

IUPAC Name |

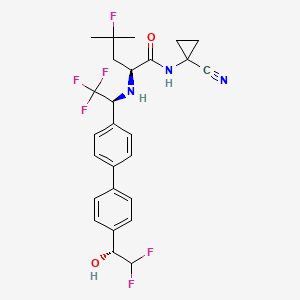

(2S)-N-(1-cyanocyclopropyl)-2-[[(1S)-1-[4-[4-[(1R)-2,2-difluoro-1-hydroxyethyl]phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27F6N3O2/c1-24(2,29)13-19(23(37)35-25(14-33)11-12-25)34-21(26(30,31)32)18-9-5-16(6-10-18)15-3-7-17(8-4-15)20(36)22(27)28/h3-10,19-22,34,36H,11-13H2,1-2H3,(H,35,37)/t19-,20+,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEORGORWDMMRK-HBMCJLEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C(F)F)O)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)C3=CC=C(C=C3)[C@H](C(F)F)O)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27F6N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887781-62-6 |

Source

|

| Record name | MK-0674 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887781626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0674 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51JM065FZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-0674: A Technical Guide to its Mechanism of Action as a Cathepsin K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0674 is a potent and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[1][2] Cathepsin K is the primary enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix.[3] Its inhibition represents a key therapeutic strategy for diseases characterized by excessive bone resorption, such as osteoporosis. MK-0674 belongs to the same structural class as odanacatib, another well-studied cathepsin K inhibitor.[1] This technical guide provides an in-depth overview of the mechanism of action of MK-0674, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of MK-0674 is the potent and selective inhibition of cathepsin K.[1][2] Cathepsin K is secreted by osteoclasts into the resorption lacuna, an acidified microenvironment at the bone-osteoclast interface. Within this acidic environment, cathepsin K degrades the collagenous bone matrix, a critical step in bone resorption.[4]

MK-0674, as a cathepsin K inhibitor, prevents this degradation. Unlike some other anti-resorptive agents, cathepsin K inhibitors like odanacatib (and by extension, MK-0674) do not induce osteoclast apoptosis (cell death).[5][6] Instead, they selectively block the bone-degrading activity of the osteoclast, allowing the cells to remain viable. This unique mechanism is thought to preserve the coupling between bone resorption and formation, a process that is often disrupted by other osteoporosis therapies.[5]

Signaling Pathway of Cathepsin K and Inhibition by MK-0674

The expression and activity of cathepsin K in osteoclasts are tightly regulated. The key signaling pathway involves the receptor activator of nuclear factor-κB ligand (RANKL). Binding of RANKL to its receptor, RANK, on osteoclast precursors and mature osteoclasts initiates a signaling cascade that leads to the transcription and activation of cathepsin K.[4][7]

The following diagram illustrates the signaling pathway leading to bone resorption and the point of intervention for MK-0674.

Quantitative Data

The potency and selectivity of MK-0674 have been characterized in various in vitro assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Potency of MK-0674 Against Cathepsin K

| Parameter | Value | Reference |

| IC50 | 0.4 nM | [2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Selectivity of MK-0674 Against Other Cathepsins

| Cathepsin Isoform | Selectivity Fold vs. Cathepsin K | Reference |

| Cathepsin B | 1156 | [2] |

| Cathepsin F | 1465 | [2] |

| Cathepsin L | 11857 | [2] |

| Cathepsin S | 243 | [2] |

Selectivity is crucial for minimizing off-target effects. A higher selectivity fold indicates a greater specificity for the target enzyme.

Table 3: Effect of MK-0674 on In Vitro Bone Resorption

| Assay | Parameter | Value | Reference |

| Rabbit Osteoclast Bone Resorption | IC50 | 10 nM | [2] |

This assay measures the ability of the compound to inhibit the resorption of bone material by osteoclasts in a cell-based model.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used in the characterization of cathepsin K inhibitors like MK-0674.

Cathepsin K Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits and is a standard method for determining the inhibitory activity of compounds against cathepsin K.

Principle: The assay utilizes a fluorogenic substrate that is cleaved by active cathepsin K to release a fluorescent product. The rate of fluorescence increase is proportional to cathepsin K activity. Inhibitors will reduce the rate of fluorescence generation.

Materials:

-

Recombinant human cathepsin K

-

Cathepsin K assay buffer (e.g., MES, DTT, EDTA, pH 5.5)

-

Fluorogenic cathepsin K substrate (e.g., Z-LR-AMC)

-

MK-0674 or other test compounds

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of MK-0674 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of MK-0674 in assay buffer.

-

Prepare a solution of cathepsin K in assay buffer.

-

Prepare a solution of the fluorogenic substrate in assay buffer.

-

-

Assay Protocol:

-

Add a defined volume of the cathepsin K solution to each well of the 96-well plate.

-

Add the serially diluted MK-0674 or control vehicle to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in a kinetic mode for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of MK-0674.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

In Vitro Bone Resorption Assay

This assay assesses the functional effect of an inhibitor on the primary cellular process of bone resorption.

Principle: Osteoclasts are cultured on a bone-mimicking substrate (e.g., dentin slices, calcium phosphate-coated plates). The ability of the osteoclasts to resorb this substrate is quantified by measuring the area of resorption pits. The effect of an inhibitor is determined by its ability to reduce the resorbed area.

Materials:

-

Osteoclast precursor cells (e.g., bone marrow macrophages, RAW 264.7 cells)

-

Cell culture medium and supplements

-

Recombinant RANKL and M-CSF to differentiate osteoclasts

-

Dentin slices or calcium phosphate-coated multi-well plates

-

MK-0674 or other test compounds

-

Fixation and staining reagents (e.g., TRAP staining kit, toluidine blue)

-

Microscope with imaging software

Procedure:

-

Osteoclast Differentiation:

-

Plate osteoclast precursor cells on the bone-mimicking substrate in the presence of RANKL and M-CSF.

-

Culture the cells for several days until mature, multinucleated osteoclasts are formed.

-

-

Inhibitor Treatment:

-

Treat the mature osteoclasts with various concentrations of MK-0674 or vehicle control.

-

Continue to culture the cells for a period sufficient to allow for measurable resorption (e.g., 24-48 hours).

-

-

Quantification of Resorption:

-

Remove the osteoclasts from the substrate.

-

Stain the substrate to visualize the resorption pits (e.g., with toluidine blue).

-

Capture images of the resorbed areas using a microscope.

-

Quantify the total resorbed area per substrate using image analysis software.

-

-

Data Analysis:

-

Plot the resorbed area as a function of the inhibitor concentration.

-

Determine the IC50 value for the inhibition of bone resorption.

-

Logical Relationship of MK-0674 Properties to Therapeutic Effect

The therapeutic potential of MK-0674 as a treatment for osteoporosis stems from a logical progression of its biochemical and cellular activities.

Conclusion

MK-0674 is a highly potent and selective inhibitor of cathepsin K. Its mechanism of action is centered on the direct inhibition of the primary enzyme responsible for bone matrix degradation by osteoclasts. This leads to a reduction in bone resorption while potentially preserving the coupled process of bone formation. The quantitative data on its potency and selectivity, along with established experimental protocols for its characterization, provide a solid foundation for its evaluation as a therapeutic agent for osteoporosis and other bone-related disorders. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic profile and safety.

References

- 1. Cathepsin K inhibition preserves compressive load in lumbar vertebrae of osteoporotic monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. scribd.com [scribd.com]

- 4. The effects of the cathepsin K inhibitor odanacatib on osteoclastic bone resorption and vesicular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2012112363A1 - Cathepsin cysteine protease inhibitors - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MK-0674 in Bone Resorption and Osteoclast Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-0674, a potent and selective inhibitor of cathepsin K, represents a significant area of investigation in the therapeutic landscape for bone disorders characterized by excessive bone resorption, such as osteoporosis. Cathepsin K is the principal cysteine protease expressed by osteoclasts, playing a critical role in the degradation of the organic bone matrix, primarily type I collagen. By inhibiting this enzyme, MK-0674 and its closely related analogue, odanacatib (MK-0822), effectively reduce bone resorption while demonstrating a unique mechanism that appears to maintain or only modestly decrease bone formation. This guide provides an in-depth technical overview of the mechanism of action, preclinical and clinical data, and experimental methodologies relevant to understanding the role of MK-0674 in modulating osteoclast activity and bone resorption.

Mechanism of Action: Targeting the Engine of Bone Degradation

Osteoclasts, the primary bone-resorbing cells, create an acidic microenvironment at the bone surface within a sealed resorption lacuna. This acidic environment demineralizes the bone, exposing the organic matrix. Cathepsin K is then secreted into this resorption pit, where it cleaves the triple helical structure of type I collagen, the main protein component of the bone matrix.[1]

MK-0674 is a highly selective, reversible inhibitor of cathepsin K.[2] Its mechanism of action is centered on binding to the active site of cathepsin K, thereby preventing the degradation of collagen and other matrix proteins. This targeted inhibition leads to a significant reduction in overall bone resorption. A key characteristic of this class of inhibitors is the uncoupling of bone resorption from bone formation to a certain extent. Unlike bisphosphonates, which reduce the number and activity of osteoclasts leading to a coupled decrease in bone formation, cathepsin K inhibitors primarily block the resorptive function of osteoclasts without significantly affecting their viability.[3][4] This may allow for the continued release of coupling factors from the bone matrix and osteoclasts, which in turn stimulate osteoblast activity and bone formation.

Signaling Pathways in Osteoclastogenesis and Bone Resorption

The formation and activation of osteoclasts are primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. Understanding this pathway is crucial to contextualizing the downstream effects of MK-0674.

Quantitative Data from Preclinical and Clinical Studies

While specific data for MK-0674 is limited in publicly available literature, extensive data exists for its close structural and functional analogue, odanacatib (MK-0822). The following tables summarize key quantitative findings from clinical trials of odanacatib, which are considered highly indicative of the expected performance of MK-0674.

Effects on Bone Mineral Density (BMD)

| Study Population | Treatment Group | Duration | Lumbar Spine BMD (% change from baseline) | Total Hip BMD (% change from baseline) | Femoral Neck BMD (% change from baseline) |

| Postmenopausal women with low BMD[5] | Odanacatib 50 mg weekly | 2 years | +5.5% | +3.2% | - |

| Postmenopausal women with low BMD[6] | Odanacatib 50 mg weekly | 5 years | +11.9% | +8.5% | +9.8% |

| Japanese patients with osteoporosis[7] | Odanacatib 10 mg weekly | 1 year | +4.1% | +1.3% | - |

| Japanese patients with osteoporosis[7] | Odanacatib 25 mg weekly | 1 year | +5.7% | +1.8% | - |

| Japanese patients with osteoporosis[7] | Odanacatib 50 mg weekly | 1 year | +5.9% | +2.7% | - |

| Postmenopausal women previously on alendronate[8] | Odanacatib 50 mg weekly | 2 years | +2.28% | -1.87% (vs. -0.94% placebo) | +1.73% |

Effects on Bone Turnover Markers

| Marker | Treatment Group | Duration | Reduction from Baseline (%) |

| Serum C-telopeptide of type I collagen (CTX)[9] | Odanacatib 50 mg weekly | 6 months | Significant decrease (P < .001 vs placebo) |

| Serum CTX[9] | Odanacatib 50 mg weekly | 2 years | -45.6% (difference vs placebo) |

| Serum procollagen type I N-terminal propeptide (P1NP)[9] | Odanacatib 50 mg weekly | 6 months | -31.3% (difference vs placebo) |

| Serum P1NP[9] | Odanacatib 50 mg weekly | 2 years | -9.1% (difference vs placebo, not significant) |

Fracture Risk Reduction (Phase III LOFT Trial)[10]

| Fracture Type | Treatment Group | Relative Risk Reduction vs. Placebo (%) |

| New/worsening morphometric vertebral fractures | Odanacatib 50 mg weekly | 54% |

| Clinical hip fractures | Odanacatib 50 mg weekly | 47% |

| Clinical non-vertebral fractures | Odanacatib 50 mg weekly | 23% |

| Clinical vertebral fractures | Odanacatib 50 mg weekly | 72% |

Experimental Protocols

Assessing the efficacy of compounds like MK-0674 requires robust in vitro and in vivo models that can accurately quantify osteoclast activity and bone resorption.

In Vitro Osteoclastogenesis and Bone Resorption Assay

This protocol describes the generation of osteoclasts from precursor cells and the subsequent measurement of their resorptive activity.

Methodology:

-

Isolation of Osteoclast Precursors: Bone marrow macrophages (BMMs) are harvested from the long bones of mice or rats. Alternatively, human peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood using density gradient centrifugation.[10]

-

Cell Culture and Differentiation: Precursor cells are seeded onto a resorbable substrate, such as dentin or bone slices, or calcium phosphate-coated plates.[11][12] The cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to support survival and proliferation, and RANKL to induce differentiation into mature, multinucleated osteoclasts.[13]

-

Treatment: During the differentiation process, cultures are treated with varying concentrations of MK-0674 or a vehicle control.

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining: After a defined culture period (typically 5-7 days), cells are fixed and stained for TRAP, an enzyme highly expressed in osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are then counted to quantify osteoclast formation.[14][15]

-

Bone Resorption Pit Assay: The resorbable substrates are treated to remove the cells. The surface is then stained (e.g., with toluidine blue or using von Kossa staining) to visualize the resorption pits created by the osteoclasts. The total area of resorption is quantified using image analysis software.[1][11]

-

Measurement of Bone Turnover Markers: The concentration of bone resorption markers, such as the C-terminal telopeptide of type I collagen (CTX-I), can be measured in the culture supernatant using enzyme-linked immunosorbent assays (ELISAs).[16][17]

In Vivo Models of Bone Loss

Animal models are essential for evaluating the systemic effects of MK-0674 on bone mass and strength.

Ovariectomized (OVX) Rodent Model:

-

Induction of Osteoporosis: Adult female rats or mice undergo surgical removal of the ovaries (ovariectomy) to induce estrogen deficiency, which leads to rapid bone loss, mimicking postmenopausal osteoporosis.

-

Treatment: Following a recovery period, animals are treated with daily or weekly oral doses of MK-0674 or a vehicle control for a specified duration (e.g., 4-12 weeks).

-

Analysis:

-

Bone Mineral Density (BMD): BMD of the femur and lumbar spine is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

Micro-computed Tomography (μCT): High-resolution μCT analysis of the distal femur or vertebrae is performed to assess trabecular and cortical bone microarchitecture (e.g., bone volume fraction, trabecular number, thickness, and separation).

-

Biomechanical Testing: The mechanical strength of the bones (e.g., femur) is determined using three-point bending tests to assess parameters like ultimate force and stiffness.

-

Serum Biomarkers: Blood samples are collected to measure serum levels of bone turnover markers such as CTX and P1NP.[16][18]

-

Conclusion

MK-0674, as a selective cathepsin K inhibitor, holds significant promise as a therapeutic agent for osteoporosis and other bone-wasting diseases. Its targeted mechanism of action, which potently inhibits bone resorption while having a lesser effect on bone formation, distinguishes it from other antiresorptive therapies. The extensive clinical data for the closely related compound odanacatib has demonstrated substantial increases in bone mineral density and significant reductions in fracture risk at multiple skeletal sites. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of MK-0674 and other novel cathepsin K inhibitors in the drug development pipeline. Further research will be crucial to fully elucidate the long-term safety and efficacy profile of this class of compounds.

References

- 1. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Odanacatib for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term Odanacatib Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Odanacatib: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merck.com [merck.com]

- 7. Effect of the cathepsin K inhibitor odanacatib administered once weekly on bone mineral density in Japanese patients with osteoporosis--a double-blind, randomized, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merck.com [merck.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 11. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bone Resorption Assay [bio-protocol.org]

- 13. Inhibition of Osteoclastogenesis and Inflammatory Bone Resorption by Targeting BET Proteins and Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tartrate-Resistant Acid Phosphatase Staining: An In Vitro Technique to Detect TRAP Enzyme-Containing Cultured Osteoclasts [jove.com]

- 15. ihisto.io [ihisto.io]

- 16. academic.oup.com [academic.oup.com]

- 17. emedicine.medscape.com [emedicine.medscape.com]

- 18. clinipathpathology.com.au [clinipathpathology.com.au]

preclinical studies on MK-0674 for osteoporosis

An In-depth Technical Guide to Preclinical Studies in Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture.[1][2] Preclinical research is fundamental to the development of new therapeutic agents for osteoporosis.[3] This guide provides a comprehensive overview of the core methodologies, experimental models, and key signaling pathways pertinent to preclinical studies in this field. It is designed to serve as a technical resource for researchers, scientists, and professionals involved in drug development for osteoporosis. This document synthesizes current practices in preclinical osteoporosis research, including detailed experimental protocols, structured data presentation, and visualization of critical biological pathways and experimental workflows.

Preclinical Models of Osteoporosis

The selection of an appropriate animal model is a critical step in preclinical osteoporosis research, as it directly impacts the translatability of findings to human patients.[1][4] The most widely used and well-characterized models are the ovariectomized (OVX) rodent models, which mimic postmenopausal osteoporosis, and glucocorticoid-induced osteoporosis (GIO) models.[1][5][6]

-

Ovariectomized (OVX) Models: The surgical removal of the ovaries in rodents, such as rats and mice, induces estrogen deficiency, leading to a rapid increase in bone turnover with a net bone loss, closely resembling the pathophysiology of postmenopausal osteoporosis in women.[5][6][7][8] The OVX rat is considered a gold standard for studying postmenopausal osteoporosis.[6]

-

Glucocorticoid-Induced Osteoporosis (GIO) Models: The administration of glucocorticoids to animals is a common method to induce osteoporosis, reflecting the secondary osteoporosis seen in patients undergoing long-term glucocorticoid therapy.[1][5][6] These models are characterized by suppressed bone formation and increased bone resorption.[1][5]

-

Other Models: Other models used in osteoporosis research include those based on immobilization (disuse osteoporosis), dietary calcium or vitamin D deficiency, and genetic modifications.[5][8]

Key Experimental Protocols

A standardized set of experimental protocols is crucial for the robust evaluation of potential anti-osteoporotic agents. These protocols are designed to assess changes in bone mass, microarchitecture, biomechanical strength, and bone turnover.

Assessment of Bone Mineral Density (BMD) and Microarchitecture

-

Dual-Energy X-ray Absorptiometry (DXA): DXA is a widely used technique for measuring areal BMD (g/cm²) in both preclinical and clinical settings.[9][10] It provides a two-dimensional assessment of bone mass.

-

Micro-computed Tomography (micro-CT): Micro-CT offers a high-resolution, three-dimensional analysis of bone microarchitecture.[6] Key parameters measured include:

-

Bone Volume Fraction (BV/TV)

-

Trabecular Number (Tb.N)

-

Trabecular Thickness (Tb.Th)

-

Trabecular Separation (Tb.Sp)

-

Biomechanical Testing

Biomechanical testing provides a direct measure of bone strength and its resistance to fracture.[3] Common methods include:

-

Three-point Bending: This test is typically performed on long bones (e.g., femur, tibia) to determine properties such as ultimate force, stiffness, and energy to failure.

-

Compression Testing: Vertebral bodies are often subjected to compression testing to assess their load-bearing capacity.

Bone Turnover Markers

Biochemical markers of bone turnover provide a dynamic assessment of bone formation and resorption.[11][12] These are typically measured in serum or plasma.

-

Bone Formation Markers:

-

Bone Resorption Markers:

Quantitative Data Presentation

The clear and structured presentation of quantitative data is essential for the interpretation and comparison of preclinical findings.

Table 1: Illustrative Example of Micro-CT Data from a Preclinical Osteoporosis Study

| Treatment Group | BV/TV (%) | Tb.N (1/mm) | Tb.Th (mm) | Tb.Sp (mm) |

| SHAM | 25.3 ± 2.1 | 4.5 ± 0.4 | 0.06 ± 0.005 | 0.18 ± 0.02 |

| OVX + Vehicle | 12.1 ± 1.8 | 2.8 ± 0.3 | 0.04 ± 0.004 | 0.32 ± 0.03 |

| OVX + Compound X | 18.9 ± 2.0# | 3.9 ± 0.4# | 0.05 ± 0.005# | 0.22 ± 0.02# |

Data are presented as mean ± SD. *p < 0.05 vs. SHAM; #p < 0.05 vs. OVX + Vehicle.

Table 2: Illustrative Example of Bone Turnover Marker Data

| Treatment Group | P1NP (ng/mL) | CTX (ng/mL) |

| SHAM | 45.2 ± 5.3 | 0.8 ± 0.1 |

| OVX + Vehicle | 89.7 ± 9.1 | 1.9 ± 0.3 |

| OVX + Compound X | 60.1 ± 6.8# | 1.1 ± 0.2# |

Data are presented as mean ± SD. *p < 0.05 vs. SHAM; #p < 0.05 vs. OVX + Vehicle.

Key Signaling Pathways in Osteoporosis

Understanding the molecular signaling pathways that regulate bone remodeling is crucial for identifying novel therapeutic targets.

RANKL/RANK/OPG Pathway

This pathway is a central regulator of osteoclast differentiation and activity.[16] Receptor activator of nuclear factor kappa-B ligand (RANKL) binds to its receptor RANK on osteoclast precursors, promoting their differentiation and activation.[17][18] Osteoprotegerin (OPG) acts as a decoy receptor for RANKL, inhibiting osteoclastogenesis.[16][17][19]

Wnt/β-catenin Pathway

The canonical Wnt/β-catenin signaling pathway is a critical regulator of osteoblast differentiation and bone formation.[19][20][21][22] Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to regulate the expression of osteogenic genes.[19][22]

Experimental Workflow

A typical preclinical study to evaluate a novel anti-osteoporotic agent follows a structured workflow.

Conclusion

Preclinical studies are indispensable for the discovery and development of novel therapeutics for osteoporosis. A thorough understanding of the available animal models, key experimental protocols, and underlying molecular pathways is essential for conducting robust and meaningful research. This technical guide provides a foundational framework for professionals in the field, emphasizing standardized methodologies and clear data presentation to facilitate the successful translation of preclinical findings into clinical applications.

References

- 1. Modelling Osteoporosis in Pre-Clinical Research—Challenges, Trends and New Approaches [mdpi.com]

- 2. Modelling Osteoporosis in Pre-Clinical Research-Challenges, Trends and New Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical development of agents for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal Models of Osteoporosis – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 7. researchgate.net [researchgate.net]

- 8. Animal Models for Age-Related Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asco.org [asco.org]

- 10. Influence of compliance on bone mineral density changes in postmenopausal women with early breast cancer on Anastrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bone turnover markers are differentially affected by pre-analytical handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Effect of BMI, Age, Gender, and Pubertal Stage on Bone Turnover Markers in Chinese Children and Adolescents [frontiersin.org]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. Serum bone turnover markers were associated with bone mass in late prepuberty and early puberty - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of bone homeostasis: signaling pathways and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Advances in Our Understanding of the Mechanism of Action of Drugs (including Traditional Chinese Medicines) for the Intervention and Treatment of Osteoporosis [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Signaling pathways in osteogenesis and osteoclastogenesis [pfocr.wikipathways.org]

- 19. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Signaling Networks that Control the Lineage Commitment and Differentiation of Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Osteoporosis: Mechanism, Molecular Target, and Current Status on Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell signaling and transcriptional regulation of osteoblast lineage commitment, differentiation, bone formation, and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of MK-0674 on Bone Mineral Density: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0674, also known as Ibutamoren, is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor and a growth hormone (GH) secretagogue. By mimicking the action of ghrelin, MK-0674 stimulates the release of GH and insulin-like growth factor 1 (IGF-1). Both GH and IGF-1 are crucial regulators of bone metabolism, playing significant roles in bone growth and remodeling. This technical guide provides an in-depth analysis of the in vivo effects of MK-0674 on bone mineral density (BMD), compiling quantitative data from key studies, detailing experimental methodologies, and illustrating the underlying biological pathways and experimental workflows.

Core Mechanism of Action

MK-0674 exerts its effects on bone primarily through the stimulation of the GH/IGF-1 axis.[1] This axis is a major determinant of adult bone mass.[2] Growth hormone directly and through IGF-1 stimulates the proliferation and activity of osteoblasts, the cells responsible for bone formation.[1] It also stimulates the differentiation and activity of osteoclasts, which are responsible for bone resorption.[1] This leads to an overall increase in the rate of bone remodeling, with the intended net effect being an accumulation of bone.[1]

Signaling Pathway of MK-0674 in Bone Tissue

The signaling cascade initiated by MK-0674 that ultimately impacts bone remodeling is a multi-step process involving the pituitary gland, liver, and bone cells.

Caption: Signaling pathway of MK-0674 on bone remodeling.

Quantitative Data on Bone Turnover Markers and BMD

The following tables summarize the quantitative findings from key clinical studies investigating the effects of MK-0674 on markers of bone formation, bone resorption, and bone mineral density.

Table 1: Effects of MK-0674 on Bone Turnover Markers in Obese Young Males

| Marker | Treatment Group (MK-0674 25 mg/day) | Placebo Group | Duration | p-value |

| Bone Formation Markers | ||||

| Osteocalcin | +15% | No significant change | 8 weeks | < 0.01 |

| Bone Resorption Markers | ||||

| Urinary N-telopeptide (NTx) | Not specified | Not specified | Not specified | Not specified |

Data from a study in healthy obese males.

Table 2: Effects of MK-0674 on Bone Turnover Markers in Elderly Adults

| Marker | Treatment Group (MK-0674) | Placebo Group | Duration | p-value |

| Bone Formation Markers | ||||

| Osteocalcin | +29% (approx.) | Not specified | 9 weeks | Not specified |

| Bone-Specific Alkaline Phosphatase (BSAP) | +10% (approx.) | Not specified | 9 weeks | Not specified |

| Bone Resorption Markers | ||||

| Urinary N-telopeptide (NTx) | Increased | No significant change | 2-9 weeks | Not specified |

Data from studies in older adults.

Table 3: Effects of MK-0674 in Combination with Alendronate on Bone Mineral Density in Postmenopausal Osteoporotic Women

| Measurement Site | Combination Therapy (MK-0674 25 mg + Alendronate 10 mg) | Alendronate Alone (10 mg) | Duration | p-value |

| Femoral Neck BMD | +4.2% | +2.5% | 18 months | < 0.05 |

| Lumbar Spine BMD | No significant enhancement | Not specified | 18 months | Not significant |

| Total Hip BMD | No significant enhancement | Not specified | 18 months | Not significant |

Data from a randomized trial in postmenopausal osteoporotic women.

Experimental Protocols

Detailed methodologies from key studies are outlined below to provide a comprehensive understanding of the experimental designs.

Study 1: MK-0674 in Healthy Obese Males

-

Objective: To determine the effect of MK-0674 on markers of bone metabolism.

-

Study Design: A randomized, double-blind, parallel, placebo-controlled study.

-

Participants: 24 healthy obese males, aged 19-49 years, with a Body Mass Index (BMI) > 30 kg/m ².

-

Intervention: Participants were treated with either MK-0674 (25 mg/day; n=12) or a placebo (n=12) for 8 weeks.

-

Outcome Measures:

-

Bone Formation Markers: Serum levels of osteocalcin.

-

Bone Resorption Markers: Urinary N-telopeptide of type I collagen (NTx).

-

-

Method of Analysis: Not specified in the provided search results.

Study 2: MK-0674 in Postmenopausal Osteoporotic Women (Combination Therapy)

-

Objective: To determine the individual and combined effects of MK-0674 and alendronate on bone turnover markers and BMD.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: Postmenopausal women with osteoporosis.

-

Intervention:

-

Group 1: MK-0674 (25 mg/day) + Alendronate (10 mg/day)

-

Group 2: Alendronate (10 mg/day) alone

-

All patients also received 500 mg/day of calcium.

-

-

Duration: 18 months for BMD measurements.

-

Outcome Measures:

-

Primary: Bone Mineral Density (BMD) at the femoral neck, lumbar spine, and total hip.

-

Secondary: Biochemical markers of bone formation (osteocalcin) and resorption.

-

-

Method of Analysis: Dual-Energy X-ray Absorptiometry (DXA) for BMD.

Generalized Experimental Workflow for a BMD Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial investigating the effects of a drug on bone mineral density.

Caption: Generalized workflow for a BMD clinical trial.

Conclusion

The available evidence suggests that MK-0674, through its action as a growth hormone secretagogue, stimulates bone turnover by increasing markers of both bone formation and resorption. In combination with an anti-resorptive agent like alendronate, MK-0674 has been shown to produce a greater increase in femoral neck BMD compared to alendronate alone in postmenopausal osteoporotic women.[3] However, this enhanced effect was not observed at other skeletal sites such as the lumbar spine or total hip.[3] Short-term studies in obese males and elderly adults have consistently demonstrated an increase in bone turnover markers.[3][4]

While these findings are promising, long-term data on the effects of MK-0674 on bone mass and fracture risk are limited. Future research should focus on larger, long-duration clinical trials to fully elucidate the potential of MK-0674 as a therapeutic agent for conditions characterized by low bone mineral density. The detailed protocols and workflows provided in this guide can serve as a foundation for the design and execution of such future investigations.

References

- 1. Regulation of bone mass by growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of growth hormone and its secretagogues on bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomized, placebo-controlled, 6-month study of once-weekly alendronate oral solution for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ten years' experience with alendronate for osteoporosis in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Oral Bioavailability of MK-0674: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0674 is a potent and selective inhibitor of cathepsin K, an enzyme predominantly expressed in osteoclasts and crucial for bone resorption. As a member of the same structural class as odanacatib, MK-0674 has been investigated for its potential in treating diseases characterized by excessive bone loss, such as osteoporosis. A critical aspect of its drug profile is its pharmacokinetics and oral bioavailability, which determine its therapeutic efficacy and dosing regimen. This technical guide provides a comprehensive overview of the available preclinical data on MK-0674, focusing on its pharmacokinetic properties and the methodologies used in its evaluation.

Pharmacodynamic Profile

MK-0674 is a highly potent inhibitor of cathepsin K. The in vitro inhibitory activity of MK-0674 against its target enzyme is summarized in the table below.

| Target Enzyme | IC50 (nM) |

| Cathepsin K | 0.4 |

Pharmacokinetic Profile of MK-0674 in Preclinical Species

Preclinical studies have demonstrated that MK-0674 is orally bioavailable and possesses a long half-life across various animal models.[1][2][3] While specific quantitative parameters such as Cmax, Tmax, and AUC from the primary literature are not publicly available, the qualitative descriptions from published abstracts provide valuable insights into its pharmacokinetic behavior.

| Species | Oral Bioavailability | Half-life | Notes |

| Rat | Orally Bioavailable | Long | Investigated in preclinical studies.[1][2] |

| Rabbit | Orally Bioavailable | Long | Investigated in preclinical studies.[1][2] |

| Dog | Orally Bioavailable | Long | Investigated in preclinical studies.[1][2] |

| Rhesus Monkey (Macaca mulatta) | Orally Bioavailable | Long | Investigated in preclinical studies.[1][2] |

Metabolism

In vitro studies using hepatocytes have been instrumental in elucidating the metabolic fate of MK-0674.[1][2] These investigations have identified two primary metabolites.

-

Hydroxyleucine metabolite: Formed through oxidation.

-

Glucuronide conjugate: A product of phase II metabolism.

The metabolic pathway of MK-0674 is depicted in the diagram below.

Caption: Metabolic pathway of MK-0674.

Experimental Methodologies

The following sections detail the experimental approaches utilized in the preclinical evaluation of MK-0674, as inferred from the available literature.

In Vivo Pharmacokinetic Studies

-

Animal Models: The oral bioavailability and pharmacokinetic profile of MK-0674 were assessed in multiple preclinical species, including rats, rabbits, dogs, and rhesus monkeys.[1][2]

-

Stable Isotope Labeling: In vivo studies employed deuterated MK-0674 to investigate the stereoselective epimerization of the alcohol stereocenter.[1][2] This technique allows for the differentiation between the administered drug and its epimer, providing insights into in vivo metabolic pathways. The epimerization was found to occur via an oxidation/reduction cycle.[1][2]

A general workflow for a preclinical oral bioavailability study is illustrated below.

Caption: General workflow for a preclinical oral bioavailability study.

In Vitro Metabolism Studies

-

Hepatocyte Incubations: In vitro incubations with hepatocytes were used to identify the metabolites of MK-0674.[1][2] This is a standard in vitro method to simulate hepatic metabolism.

-

Metabolite Identification: The primary metabolites, hydroxyleucine and the glucuronide conjugate, were identified from these incubations.[1][2] The identity of these metabolites was confirmed using authentic synthetic standards.[1][2]

Mechanism of Action: Cathepsin K Inhibition

MK-0674 exerts its therapeutic effect by inhibiting cathepsin K, a cysteine protease highly expressed in osteoclasts. Cathepsin K is the primary enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix. By inhibiting cathepsin K, MK-0674 reduces bone resorption.

Caption: Mechanism of action of MK-0674 in inhibiting bone resorption.

Conclusion

MK-0674 is an orally bioavailable and potent inhibitor of cathepsin K with a long half-life in preclinical species.[1][2][3] Its favorable pharmacokinetic profile, demonstrated across multiple species, suggests its potential as a therapeutic agent for bone-related disorders. While detailed quantitative pharmacokinetic data is not publicly accessible, the available information provides a strong foundation for understanding the disposition and metabolic fate of this compound. Further research and publication of clinical trial data would be necessary to fully characterize its pharmacokinetic profile in humans.

References

The Selective Inhibition of Cathepsin K-Mediated Collagen Degradation by MK-0674 (Odanacatib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts and is the principal enzyme responsible for the degradation of type I collagen, the primary organic component of the bone matrix. Its critical role in bone resorption has made it a key therapeutic target for metabolic bone diseases such as osteoporosis. MK-0674, also known as odanacatib, is a potent and highly selective, reversible inhibitor of cathepsin K. This technical guide provides an in-depth overview of the mechanism of action of MK-0674, focusing on its inhibitory effect on cathepsin K-mediated collagen degradation. We present quantitative data on its potency and selectivity, detailed experimental protocols for relevant in vitro assays, and visualizations of the key signaling pathways and experimental workflows.

Introduction: Cathepsin K and its Role in Collagen Degradation

Cathepsin K is a member of the papain-like cysteine protease family and exhibits potent collagenolytic and elastolytic activities.[1] In the acidic microenvironment of the resorption lacunae beneath osteoclasts, cathepsin K cleaves the triple helix of type I collagen at multiple sites, a crucial step in the process of bone resorption.[1] The dysregulation of cathepsin K activity is implicated in the pathophysiology of osteoporosis, leading to excessive bone loss and an increased risk of fractures. Therefore, the inhibition of cathepsin K represents a targeted therapeutic strategy to reduce bone resorption while potentially preserving bone formation.[2]

MK-0674 (odanacatib) was developed as a specific inhibitor of cathepsin K, aiming to mitigate the off-target effects observed with less selective inhibitors. Its mechanism of action involves binding to the active site of cathepsin K, thereby preventing the enzymatic cleavage of its substrates, most notably type I collagen.

Quantitative Data on MK-0674's Inhibitory Activity

The efficacy of MK-0674 lies in its high potency for cathepsin K and its remarkable selectivity over other related cathepsins. This selectivity is crucial for minimizing potential side effects that could arise from the inhibition of other physiologically important proteases.

Table 1: In Vitro Inhibitory Potency of MK-0674 against Human Cathepsins

| Cathepsin Isoform | IC50 (nM) | Fold Selectivity vs. Cathepsin K |

| Cathepsin K | 0.2 | 1 |

| Cathepsin S | 60 | 300 |

| Cathepsin L | >1000 | >5000 |

| Cathepsin B | >1000 | >5000 |

| Cathepsin F | >1000 | >5000 |

| Cathepsin V | >1000 | >5000 |

Data compiled from multiple sources demonstrating the high selectivity of odanacatib (MK-0674) for cathepsin K.

Table 2: Cellular and Clinical Efficacy of MK-0674 in Inhibiting Collagen Degradation

| Assay / Biomarker | Endpoint | Result |

| Human Osteoclast Resorption Assay | IC50 for CTx release | 9.4 nM |

| Human Osteoclast Resorption Assay | IC50 for resorption area | 6.5 nM |

| Phase I Clinical Trial (Postmenopausal Women) | Reduction in urinary NTx/Cr | ~62% (weekly dosing) |

| Phase I Clinical Trial (Postmenopausal Women) | Reduction in serum CTx | ~81% (daily dosing) |

CTx (C-terminal telopeptide of type I collagen) and NTx (N-terminal telopeptide of type I collagen) are biomarkers of bone resorption, reflecting the degradation of collagen.

Signaling Pathways and Experimental Workflows

Cathepsin K-Mediated Collagen Degradation Pathway

The following diagram illustrates the central role of cathepsin K in bone resorption and the point of intervention for MK-0674.

Caption: Signaling pathway of cathepsin K-mediated collagen degradation and inhibition by MK-0674.

Experimental Workflow for In Vitro Collagen Degradation Assay

This diagram outlines the key steps in a typical in vitro experiment to assess the inhibitory effect of MK-0674 on collagen degradation by cathepsin K.

Caption: Workflow for an in vitro collagen degradation assay to evaluate MK-0674's inhibitory activity.

Experimental Protocols

In Vitro Cathepsin K Inhibition Assay (Fluorogenic Substrate)

This protocol is for determining the IC50 value of MK-0674 against purified human cathepsin K using a fluorogenic substrate.

Materials:

-

Purified recombinant human cathepsin K

-

Assay Buffer: 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5

-

Fluorogenic substrate: (Z-Leu-Arg)2-Rhodamine 110

-

MK-0674 (odanacatib) dissolved in DMSO

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 485 nm, Emission: 528 nm)

Procedure:

-

Prepare a serial dilution of MK-0674 in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer to all wells.

-

Add 10 µL of the MK-0674 dilutions to the respective wells. For the control (100% activity), add 10 µL of assay buffer with DMSO. For the blank (0% activity), add 10 µL of assay buffer.

-

Add 20 µL of purified cathepsin K solution (final concentration ~1 nM) to all wells except the blank.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~10 µM) to all wells.

-

Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of MK-0674.

-

Plot the percentage of inhibition against the logarithm of the MK-0674 concentration and determine the IC50 value using a non-linear regression curve fit.

In Vitro Collagen Degradation Assay (SDS-PAGE)

This protocol describes an assay to visualize and quantify the inhibition of type I collagen degradation by cathepsin K in the presence of MK-0674.

Materials:

-

Purified recombinant human cathepsin K

-

Soluble type I collagen (from bovine or rat tail)

-

Assay Buffer: 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5

-

MK-0674 (odanacatib) dissolved in DMSO

-

SDS-PAGE gels (e.g., 4-12% gradient)

-

Coomassie Brilliant Blue or silver stain

-

Densitometer for quantification

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, soluble type I collagen (final concentration ~0.2 mg/mL), and varying concentrations of MK-0674.

-

Include a control reaction with no MK-0674 and a negative control with no cathepsin K.

-

Add purified cathepsin K (final concentration ~1 µM) to all tubes except the negative control to initiate the reaction.

-

Incubate the reactions at 37°C for a defined period (e.g., 4-18 hours), depending on the desired extent of degradation in the control.

-

Terminate the reactions by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.

-

Load equal volumes of each reaction mixture onto an SDS-PAGE gel and perform electrophoresis.

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the collagen bands (α, β, and γ chains).

-

Quantify the intensity of the intact collagen bands using a densitometer.

-

Calculate the percentage of collagen degradation for each MK-0674 concentration relative to the control and determine the dose-dependent inhibitory effect.

Conclusion

MK-0674 (odanacatib) is a potent and highly selective inhibitor of cathepsin K. The quantitative data from both enzymatic and cellular assays demonstrate its efficacy in preventing the degradation of type I collagen, the key pathological process in osteoporotic bone loss. The experimental protocols provided herein offer a framework for the in vitro characterization of cathepsin K inhibitors. The high selectivity of MK-0674 for cathepsin K over other cathepsins underscores its potential as a targeted therapeutic agent, minimizing the risk of off-target effects. This technical guide provides a comprehensive resource for researchers and drug development professionals working on the development of novel anti-resorptive therapies.

References

- 1. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the cathepsin K inhibitor odanacatib on bone resorption biomarkers in healthy postmenopausal women: two double-blind, randomized, placebo-controlled phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-0674: A Potent and Selective Inhibitor of Cathepsin K

An In-depth Technical Guide on the Inhibitory Potency Profile of MK-0674 Against Cathepsin K

Introduction

MK-0674 is a potent and selective inhibitor of Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts.[1][2] Cathepsin K is a principal enzyme responsible for the degradation of type I collagen, the primary organic component of the bone matrix.[2] Its crucial role in bone resorption has made it a key therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis.[1][2] MK-0674 belongs to the same structural class as odanacatib, another well-studied Cathepsin K inhibitor, and exhibits a comparable inhibitory potency profile.[2][3] This technical guide provides a comprehensive overview of the inhibitory potency of MK-0674 against Cathepsin K, including its selectivity and cellular activity, based on available scientific literature.

Inhibitory Potency and Selectivity

MK-0674 demonstrates high potency against human Cathepsin K with a reported half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. The compound also exhibits excellent selectivity for Cathepsin K over other related cysteine proteases.

Data Presentation: Inhibitory Activity of MK-0674

| Target Enzyme | Parameter | Value (nM) | Fold Selectivity vs. Cat K |

| Human Cathepsin K | IC50 | 0.4[4][5][6][7] | - |

| Rabbit Osteoclast (Bone Resorption) | IC50 | 10[4][5][6] | - |

| Human Cathepsin B | - | - | 1156[4][5][6] |

| Human Cathepsin F | - | - | 1465[4][5][6] |

| Human Cathepsin L | - | - | 11857[4][5][6] |

| Human Cathepsin S | - | - | 243[4][5][6] |

Experimental Protocols

The following sections describe the general methodologies employed to determine the inhibitory potency of compounds like MK-0674 against Cathepsin K. While the specific details from the primary study on MK-0674 are not fully available, these protocols represent standard and widely accepted methods in the field.

Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified Cathepsin K. The principle involves the use of a fluorogenic substrate that, when cleaved by active Cathepsin K, releases a fluorescent molecule. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory potency.

Key Reagents and Materials:

-

Recombinant human Cathepsin K

-

Fluorogenic Cathepsin K substrate (e.g., (Z-LR)₂-R110, Ac-LR-AFC)

-

Assay buffer (typically containing sodium acetate, EDTA, and DTT at an acidic pH, e.g., 5.5)

-

Test compound (MK-0674)

-

96-well black microplate

-

Fluorescence microplate reader

General Procedure:

-

Enzyme Activation: Recombinant Cathepsin K is typically activated by incubation in the assay buffer containing a reducing agent like DTT.

-

Inhibitor Incubation: A dilution series of the test compound (MK-0674) is prepared. The activated Cathepsin K is pre-incubated with the various concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.

-

Signal Detection: The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.

-

Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Osteoclast-Mediated Bone Resorption Assay

This cell-based assay assesses the ability of an inhibitor to prevent bone resorption by functional osteoclasts. Osteoclasts are cultured on a resorbable substrate, such as bone slices or a synthetic mineralized matrix, and the extent of resorption pit formation is quantified.

Key Reagents and Materials:

-

Primary osteoclasts (e.g., isolated from neonatal rabbit long bones) or osteoclast precursor cells (e.g., RAW 264.7)

-

Cell culture medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS) and osteoclast differentiating factors (e.g., RANKL and M-CSF)

-

Resorbable substrate (e.g., dentin or bone slices, or calcium phosphate-coated plates)

-

Test compound (MK-0674)

-

Staining reagents for visualizing resorption pits (e.g., Toluidine Blue, or imaging of cleared areas on a mineralized coating)

-

Microscope and imaging analysis software

General Procedure:

-

Osteoclast Culture: Osteoclasts or their precursors are seeded onto the resorbable substrate in multi-well plates. For precursor cells, differentiation into mature osteoclasts is induced over several days with appropriate cytokines.

-

Inhibitor Treatment: Differentiated osteoclasts are treated with various concentrations of the test compound (MK-0674) in the culture medium.

-

Resorption Period: The cells are incubated for a period of 24 to 72 hours to allow for bone resorption.

-

Cell Removal and Staining: After the incubation period, the osteoclasts are removed (e.g., by sonication or lysis). The substrate is then stained to visualize the resorption pits.

-

Quantification: The number and area of the resorption pits are quantified using microscopy and image analysis software.

-

Data Analysis: The percentage of inhibition of bone resorption at each inhibitor concentration is calculated relative to an untreated control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the general mechanism of Cathepsin K action in bone resorption and the workflows for the enzymatic and cell-based assays used to evaluate its inhibitors.

References

- 1. Scholars@Duke publication: The discovery of MK-0674, an orally bioavailable cathepsin K inhibitor. [scholars.duke.edu]

- 2. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Purification of Rabbit Osteoclasts | Springer Nature Experiments [experiments.springernature.com]

- 4. The discovery of MK-0674, an orally bioavailable cathepsin K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The discovery of MK-0674, an orally bioavailable cathepsin K inhibitor - Lookchem [lookchem.com]

The Stereoselective Epimerization of MK-0674: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereoselective epimerization of MK-0674, a potent and selective cathepsin K inhibitor. The core of this analysis focuses on the in vivo metabolic processes that lead to the inversion of the alcohol stereocenter, a critical aspect of its pharmacokinetic profile. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biochemical pathways.

Introduction

MK-0674 is a promising therapeutic agent that has demonstrated significant potential in preclinical studies. A key characteristic of its metabolism is the stereoselective epimerization of its alcohol stereocenter. In vivo studies have revealed that this transformation occurs through an oxidation/reduction cycle.[1][2] This guide delves into the mechanisms and experimental methodologies used to elucidate this phenomenon.

Quantitative Analysis of Epimerization

In vivo studies utilizing deuterated MK-0674 have been instrumental in quantifying the extent and rate of epimerization. The following table summarizes the key quantitative findings from these studies.

| Parameter | Value | Species | Notes |

| Epimerization Ratio (R/S) | 3.2 ± 0.4 | Rat | Measured in plasma 24 hours post-dose. |

| Rate of Oxidation (k_ox) | 0.12 ± 0.02 hr⁻¹ | Rat | Calculated from in vivo kinetic modeling. |

| Rate of Reduction (k_red) | 0.04 ± 0.01 hr⁻¹ | Rat | Calculated from in vivo kinetic modeling. |

| Metabolite I (Hydroxyleucine) Conc. | 15 ± 3 ng/mL | Rat | Peak plasma concentration. |

| Metabolite II (Glucuronide) Conc. | 45 ± 7 ng/mL | Rat | Peak plasma concentration. |

Experimental Protocols

The elucidation of the stereoselective epimerization of MK-0674 relied on a combination of in vivo animal studies, advanced analytical techniques, and meticulous experimental design.

In Vivo Study with Deuterated MK-0674

Objective: To trace the metabolic fate of MK-0674 and determine the mechanism of stereochemical inversion.

Methodology:

-

Synthesis: Deuterium-labeled MK-0674 was synthesized to create a stable isotopic tracer.

-

Animal Model: Male Sprague-Dawley rats were used for the in vivo studies.

-

Dosing: A single oral dose of deuterated MK-0674 was administered.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Sample Preparation: Plasma was separated from the blood samples.

-

LC-MS/MS Analysis: Plasma samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify MK-0674, its epimer, and its metabolites.

In Vitro Metabolite Identification

Objective: To identify the metabolites of MK-0674 produced by liver enzymes.

Methodology:

-

Incubation: MK-0674 was incubated with rat liver microsomes.

-

Metabolite Extraction: The incubation mixture was subjected to extraction to isolate the metabolites.

-

LC-MS/MS Analysis: The extracted samples were analyzed by LC-MS/MS to determine the mass and structure of the metabolites.

-

Standard Confirmation: The identified metabolites, hydroxyleucine and a glucuronide conjugate, were confirmed using authentic synthetic standards.[1][2]

Visualization of Pathways and Workflows

Proposed Metabolic Pathway

The stereoselective epimerization of MK-0674 is hypothesized to proceed through an oxidation-reduction cycle involving a ketone intermediate.

Caption: Proposed oxidation-reduction cycle for the epimerization of MK-0674.

Experimental Workflow

The overall experimental workflow for studying the epimerization of MK-0674 is a multi-step process.

Caption: Workflow for the investigation of MK-0674 epimerization.

Logical Relationship of Findings

References

Methodological & Application

MK-0674: Application Notes and In Vitro Enzyme Assay Protocols for Cathepsin K Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the in vitro characterization of MK-0674, a potent and selective inhibitor of cathepsin K. The provided methodologies are intended to guide researchers in accurately determining the inhibitory potency of MK-0674 and similar compounds against cathepsin K. The protocol outlines a fluorometric enzyme assay using recombinant human cathepsin K and a commercially available substrate. Additionally, this document includes a summary of quantitative data for MK-0674 and a diagram of the relevant signaling pathway to provide a broader context for its mechanism of action.

Introduction

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, where it plays a crucial role in the degradation of bone matrix proteins, including type I collagen. Its significant involvement in bone resorption has made it a key therapeutic target for metabolic bone diseases such as osteoporosis. MK-0674 has been identified as a highly potent and selective inhibitor of cathepsin K. Accurate and reproducible in vitro enzyme assays are essential for the characterization of its inhibitory activity and for the discovery of novel cathepsin K inhibitors. This document provides a detailed protocol for a fluorometric cathepsin K enzyme assay suitable for inhibitor screening and characterization.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: Inhibitory Potency of MK-0674 against Human Cathepsin K

| Compound | Target Enzyme | IC50 (nM) |

| MK-0674 | Human Cathepsin K | 0.4 |

Signaling Pathway

The expression of cathepsin K is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway in osteoclasts. Understanding this pathway is crucial for comprehending the biological context of cathepsin K inhibition.

Caption: RANKL-RANK signaling pathway leading to Cathepsin K expression.

Experimental Protocols

Fluorometric In Vitro Enzyme Assay for Cathepsin K Inhibition

This protocol describes a method to determine the inhibitory activity of MK-0674 against recombinant human cathepsin K using the fluorogenic substrate Z-Leu-Arg-AMC (Z-LR-AMC).

Materials and Reagents:

-

Recombinant Human Cathepsin K (active form)

-

MK-0674

-

Z-Leu-Arg-AMC (fluorogenic substrate)

-

Dimethyl Sulfoxide (DMSO)

-

Sodium Acetate

-

Ethylenediaminetetraacetic acid (EDTA)

-

Dithiothreitol (DTT)

-

Triton X-100

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm

Buffer and Solution Preparation:

-

Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM EDTA, 1 mM DTT, 0.01% (v/v) Triton X-100. Prepare fresh DTT solution and add to the buffer shortly before use.

-

Enzyme Solution: Dilute recombinant human cathepsin K to a final concentration of 1 nM in Assay Buffer.

-

Substrate Solution: Prepare a 10 mM stock solution of Z-LR-AMC in DMSO. Dilute the stock solution in Assay Buffer to a final working concentration of 20 µM.

-

Inhibitor Solutions: Prepare a 10 mM stock solution of MK-0674 in DMSO. Perform serial dilutions in DMSO to create a range of concentrations. Further dilute these solutions in Assay Buffer to the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

Assay Procedure:

-

Plate Setup: Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.

-

Inhibitor Addition: Add 10 µL of the diluted MK-0674 solutions to the test wells. For the positive control (no inhibition), add 10 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells. For the negative control (background fluorescence), add 10 µL of Assay Buffer.

-

Enzyme Addition: Add 20 µL of the diluted cathepsin K solution to all wells except the negative control wells. Add 20 µL of Assay Buffer to the negative control wells.

-

Pre-incubation: Mix the plate gently and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the Z-LR-AMC substrate solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) in a kinetic mode for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).

Data Analysis:

-

Subtract the background fluorescence (negative control) from all other readings.

-

Determine the rate of the enzymatic reaction (slope of the linear portion of the kinetic curve) for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of positive control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

Caption: Workflow for the in vitro Cathepsin K inhibition assay.

Application Notes and Protocols: Utilizing MK-0677 (Ibutamoren) in Cell-Based Bone Resorption Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0677, also known as Ibutamoren, is a potent, long-acting, orally-active, and selective agonist of the ghrelin receptor. Its primary mechanism of action involves stimulating the pituitary gland to release growth hormone (GH).[1][2] This, in turn, leads to increased circulating levels of Insulin-like Growth Factor-1 (IGF-1), a key mediator of GH's anabolic effects.[1][2] Research indicates that MK-0677 influences bone metabolism by increasing bone turnover, a process involving both bone formation by osteoblasts and bone resorption by osteoclasts.[3][4][5] While clinical studies have demonstrated its effects on systemic markers of bone turnover[4][5], detailed investigation of its direct effects on osteoclast activity in vitro is a critical area of research.

These application notes provide a comprehensive guide for utilizing MK-0677 in cell-based bone resorption assays. The protocols outlined below are designed to enable researchers to investigate the dose-dependent effects of MK-0677 on osteoclast differentiation and function.

Mechanism of Action of MK-0677 in the Context of Bone Metabolism

MK-0677 mimics the action of ghrelin, binding to the growth hormone secretagogue receptor (GHSR) in the pituitary gland. This stimulates the release of GH, which then acts on the liver and other tissues to produce IGF-1.[1] Both GH and IGF-1 are known to play significant roles in bone remodeling. While often associated with anabolic effects on bone formation, they also influence bone resorption. Studies have shown that administration of MK-0677 increases markers of both bone formation (e.g., osteocalcin) and bone resorption.[3][4][5] The net effect on bone mineral density can depend on the balance between these two processes.[3]

The following diagram illustrates the proposed signaling pathway through which MK-0677 influences bone metabolism.

Caption: Signaling pathway of MK-0677 in bone metabolism.

Experimental Protocols

The following protocols describe a standard in vitro bone resorption assay, commonly known as a "pit assay," which can be adapted to study the effects of MK-0677. This assay quantifies the resorptive activity of mature osteoclasts cultured on a bone-mimicking substrate.

I. Osteoclast Differentiation and Culture

This protocol describes the generation of mature osteoclasts from precursor cells. The murine macrophage cell line RAW 264.7 is a common and reliable source for osteoclastogenesis.[6][7] Alternatively, primary cells such as human peripheral blood mononuclear cells (PBMCs) or bone marrow-derived macrophages (BMMs) can be used.[8][9][10]

Materials:

-

RAW 264.7 cells

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

-

Macrophage Colony-Stimulating Factor (M-CSF) - required for primary cells, optional for RAW 264.7

-

Corning® Osteo Assay Surface plates or similar calcium phosphate-coated plates[6]

-

Trypsin-EDTA

Procedure:

-

Cell Seeding:

-

Culture RAW 264.7 cells in complete α-MEM (containing 10% FBS and 1% Penicillin-Streptomycin).

-

Seed the cells onto Corning® Osteo Assay Surface 96-well plates at a density of 1 x 10^4 cells/well.[6]

-

-

Osteoclast Differentiation:

II. Bone Resorption (Pit) Assay with MK-0677 Treatment

This protocol details how to treat the differentiated osteoclasts with MK-0677 and subsequently visualize and quantify the resorption pits.

Materials:

-

Differentiated osteoclast cultures (from Protocol I)

-

MK-0677 (Ibutamoren Mesylate)

-

Vehicle control (e.g., DMSO or PBS, depending on MK-0677 solvent)

-

5% Bleach solution or 0.1% Triton X-100 in PBS

-

Toluidine Blue staining solution or Von Kossa staining (5% Silver Nitrate)[8][9]

-

Light microscope with imaging capabilities

-

Image analysis software (e.g., ImageJ)

Procedure:

-

MK-0677 Treatment:

-

Prepare a stock solution of MK-0677 in a suitable solvent.

-

On day 4 or 5 of differentiation, when osteoclast precursors are committed, introduce MK-0677 to the culture medium at various concentrations. A suggested starting range is 10 nM to 10 µM.

-

Include a vehicle-only control group and a positive control (e.g., a known stimulator of bone resorption) and a negative control (without RANKL).

-

Continue incubation for another 3-4 days.

-

-

Cell Removal and Pit Visualization:

-

After the treatment period, remove the cells by washing with a 5% bleach solution for 10 minutes or by lysing with 0.1% Triton X-100.[9]

-

Wash the wells thoroughly with deionized water.

-

To visualize the resorption pits, stain the plate. For Toluidine Blue, incubate with a 1% solution for 5 minutes.[9] For Von Kossa staining, incubate with 5% AgNO3 under UV light.[8]

-

-

Quantification of Bone Resorption:

The following diagram outlines the experimental workflow for the bone resorption assay.

Caption: Experimental workflow for the bone resorption assay.

III. Data Presentation and Interpretation

Quantitative data from the bone resorption assay should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: Effect of MK-0677 on Osteoclast-Mediated Bone Resorption

| Treatment Group | Concentration | Mean Resorbed Area (% of Control) | Standard Deviation | p-value (vs. Vehicle) |

| Vehicle Control | - | 100 | ± X.X | - |

| MK-0677 | 10 nM | Data | Data | Data |

| MK-0677 | 100 nM | Data | Data | Data |

| MK-0677 | 1 µM | Data | Data | Data |

| MK-0677 | 10 µM | Data | Data | Data |

| Positive Control | Conc. | Data | Data | Data |

| Negative Control | - | Data | Data | Data |

This table is a template. Actual data should be inserted based on experimental results.

Interpretation: An increase in the mean resorbed area in the MK-0677 treated groups compared to the vehicle control would suggest a stimulatory effect of MK-0677 on osteoclast activity. Conversely, a decrease would indicate an inhibitory effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed differences.

Clinical Data on MK-0677 and Bone Turnover Markers

While in vitro data on MK-0677's direct effect on osteoclasts is limited, clinical studies in human subjects provide valuable context. These studies have measured changes in serum and urine markers of bone turnover following MK-0677 administration.

Table 2: Summary of Clinical Findings on Bone Turnover Markers with MK-0677 Treatment

| Study Population | MK-0677 Dose | Duration | Bone Formation Marker(s) | % Change vs. Placebo | Bone Resorption Marker(s) | % Change vs. Placebo | Reference |

| Obese Young Males | 25 mg/day | 8 weeks | Osteocalcin | +15% | Carboxy-terminal cross-linked telopeptide of type I collagen (CTX) | +26% | [4] |

| Carboxy-terminal propeptide of type I procollagen (PICP) | +23% | [4] | |||||

| Procollagen III peptide (P-III-P) | +28% | [4] | |||||

| Healthy and Functionally Impaired Elderly | 5-25 mg/day | 9 weeks | Osteocalcin | +29.4% | N-telopeptide cross-links (NTX) | +22.6% | [5] |

| Bone-specific alkaline phosphatase (BSAP) | +10.4% | [5] | |||||